6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine
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Overview
Description
“6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 24810-29-5. It has a molecular weight of 240.1 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical and Chemical Properties Analysis
The melting point of “this compound” is 224-225 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Organic Synthesis
Research in organic chemistry has utilized 6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine for the synthesis of complex molecules. For example, Lygin and Meijere (2009) demonstrated its application in the synthesis of 1-substituted benzimidazoles through reactions with primary amines under copper(I) iodide catalysis, achieving moderate to good yields. This method provides a versatile approach to benzimidazole derivatives, which are important scaffolds in many pharmaceuticals and materials (Lygin & Meijere, 2009).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of this compound have shown potential as antineoplastic and antifilarial agents. Ram et al. (1992) synthesized a series of compounds demonstrating significant growth inhibition in L1210 cells and in vivo antifilarial activity against various worms, highlighting the compound's potential in developing new therapeutic agents (Ram et al., 1992).
Materials Science
In materials science, the structural characteristics of this compound facilitate the formation of organic salts and co-crystals with various carboxylic acids. Studies by Jin et al. (2012) have shown how these interactions lead to an increased understanding of non-covalent interactions in the design of new materials. The ability to form stable crystalline structures with carboxylic acids is crucial for applications in molecular recognition, sensor development, and the pharmaceutical industry (Jin et al., 2012).
Safety and Hazards
Future Directions
As for future directions, it’s important to note that imidazole, a similar compound, has been used in the development of new drugs due to its broad range of chemical and biological properties . Therefore, “6-bromo-1-ethyl-1H-1,3-benzodiazol-2-amine” might also have potential applications in drug development.
Properties
IUPAC Name |
6-bromo-1-ethylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-2-13-8-5-6(10)3-4-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPNMRVYCBNKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Br)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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